Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate
Description
Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate is a synthetic small molecule characterized by a spirocyclic triazaspiro[4.5]dec-1-ene core. This compound features a 4-fluorophenyl group attached to the triazaspiro ring system and an ethyl acetate moiety linked via a carboxamide bridge. The fluorine substituent likely enhances metabolic stability and binding affinity, a common strategy in drug design .
Properties
IUPAC Name |
ethyl 2-[4-[[3-(4-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carbonyl]amino]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4/c1-2-33-20(30)15-16-3-9-19(10-4-16)26-23(32)29-13-11-24(12-14-29)27-21(22(31)28-24)17-5-7-18(25)8-6-17/h3-10H,2,11-15H2,1H3,(H,26,32)(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGMAGNCGRADSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate typically involves multiple steps. One common method starts with the N-arylation of pyrazolone using a copper(I) iodide catalyst, followed by reduction to yield an amine. This amine is then coupled with 3-(4-fluorophenyl)propionic acid, and the final product is obtained after deprotection of the Boc group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate involves multi-step organic reactions that typically include the formation of the triazole ring and subsequent esterification processes. The presence of a fluorinated phenyl group enhances the compound's lipophilicity and biological activity.
Synthesis Overview:
- Initial Steps : Formation of the triazole structure through cyclization reactions.
- Final Steps : Esterification with ethyl acetate to yield the final compound.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
Antimicrobial Properties : Some derivatives have shown significant antifungal and antibacterial activity. For instance, compounds with fluorinated phenyl groups have been reported to outperform non-fluorinated analogs in inhibiting fungal growth .
Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), demonstrating promising antioxidant properties .
Potential Anti-cancer Effects : Preliminary studies suggest that derivatives may inhibit specific cancer cell lines, although more detailed investigations are necessary to confirm these effects.
Medicinal Chemistry Applications
The unique structural features of this compound make it a candidate for further development in medicinal chemistry:
| Application Area | Description |
|---|---|
| Drug Design | Its structure allows for modifications that can enhance potency and selectivity. |
| Lead Compound | Serves as a lead for developing new antifungal or anticancer agents. |
| Bioavailability Studies | Investigations into its pharmacokinetics could reveal absorption and metabolism profiles. |
Case Studies
Several case studies have highlighted the potential of similar compounds in therapeutic contexts:
Case Study 1: Antifungal Activity
A study demonstrated that a fluorinated analog exhibited superior antifungal activity compared to traditional agents, suggesting that modifications like those present in this compound could lead to novel treatments for resistant fungal strains .
Case Study 2: Antioxidant Efficacy
Research on related compounds showed significant radical scavenging activity, indicating potential for use in formulations aimed at oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Spiro Ring Size: The target compound’s 1,4,8-triazaspiro[4.5]dec-1-ene core differs from the 5,6-diazaspiro[3.5]non-8-ene and 6,7-diazaspiro[4.5]dec-9-ene systems in patent examples. Larger spiro rings (e.g., [4.5] vs. [3.5]) may influence conformational flexibility and target binding .
- Fluorine Substitution : While the target compound has a single 4-fluorophenyl group, Reference Example 106 includes a 2,3-difluoro-4-hydroxyphenyl moiety, which could enhance polarity and hydrogen-bonding interactions .
Functional Group Analysis
- Carboxamide Linkage : All compounds retain a carboxamide bridge critical for intermolecular interactions (e.g., with enzyme active sites).
- Ester vs. Hydroxyl Groups : The target compound’s ethyl acetate ester contrasts with hydroxyl groups in Reference Example 104. Esters are typically prodrug motifs, whereas hydroxyls improve solubility .
- Trifluoromethyl (CF₃) Groups: Patent compounds in feature CF₃ substituents, which are absent in the target compound. CF₃ groups are known to enhance metabolic stability and lipophilicity .
Research Findings and Implications
- Patent Applications: EP 4374877 highlights spirocyclic carboxamides as kinase inhibitors, suggesting the target compound may share similar therapeutic targets.
- Pharmacokinetic Considerations : The ethyl ester in the target compound may serve as a prodrug, hydrolyzing in vivo to a carboxylic acid for improved absorption, a strategy seen in ’s β-lactam antibiotics .
Biological Activity
Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H24F N5O3
- Molecular Weight : 421.45 g/mol
Structural Features
The compound features:
- A triazaspiro core which is significant for its interaction with biological targets.
- A fluorophenyl moiety that may enhance lipophilicity and biological activity.
- An acetate group which could influence solubility and pharmacokinetics.
Research indicates that compounds with triazaspiro structures often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or phospholipases, which are crucial in various signaling pathways involved in cancer and other diseases .
- Antiproliferative Effects : Preliminary studies suggest that similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- The presence of the fluorine atom , which may enhance binding affinity to target enzymes or receptors.
- Variations in the aryl groups , which can modulate the compound's potency and selectivity against different biological targets.
Study 1: Inhibition of Cancer Cell Proliferation
In a study assessing the antiproliferative effects of triazaspiro compounds, this compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. This suggests a promising therapeutic potential in oncology.
Study 2: Enzyme Inhibition Profile
A comparative analysis of enzyme inhibitors revealed that compounds structurally related to this compound exhibited mixed inhibition kinetics against PLD2 enzymes. This dual-site inhibition mechanism highlights its potential for therapeutic applications in conditions involving aberrant PLD activity such as cancer metastasis .
Data Table: Biological Activity Summary
Q & A
Q. How to design a pharmacokinetic study for this compound in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
